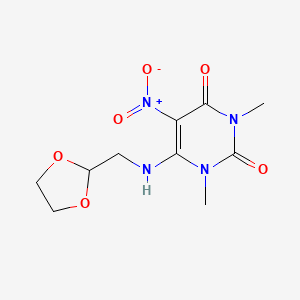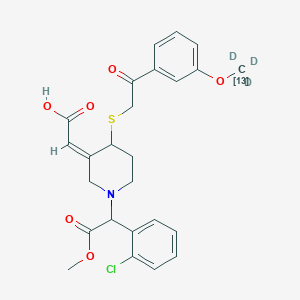
cis-Clopidogrel-MP-13C,d3 Derivative(Pair of Enantiomers)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-Clopidogrel-MP-13C,d3 Derivative (Pair of Enantiomers): is a stable isotope-labeled compound. It is a derivative of Clopidogrel, a well-known antiplatelet medication used to prevent blood clots. The compound is labeled with carbon-13 and deuterium, making it useful in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cis-Clopidogrel-MP-13C,d3 Derivative involves multiple steps, including the introduction of carbon-13 and deuterium isotopes. The synthetic route typically starts with the preparation of the core structure, followed by the incorporation of isotopic labels. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired isotopic labeling .
Industrial Production Methods: Industrial production of cis-Clopidogrel-MP-13C,d3 Derivative requires stringent control of reaction conditions to ensure high purity and yield. The process involves large-scale synthesis using specialized equipment and techniques to incorporate isotopic labels efficiently. Quality control measures are implemented to ensure the consistency and reliability of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: cis-Clopidogrel-MP-13C,d3 Derivative undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
cis-Clopidogrel-MP-13C,d3 Derivative has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the distribution and metabolism of Clopidogrel in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Clopidogrel.
Industry: Applied in the development of new pharmaceuticals and in quality control processes to ensure the consistency of drug formulations
Wirkmechanismus
The mechanism of action of cis-Clopidogrel-MP-13C,d3 Derivative involves its interaction with specific molecular targets and pathways. As a derivative of Clopidogrel, it inhibits the P2Y12 receptor on platelets, preventing platelet aggregation and thrombus formation. The isotopic labels (carbon-13 and deuterium) do not alter the fundamental mechanism but allow for detailed tracking and analysis in research studies .
Vergleich Mit ähnlichen Verbindungen
Clopidogrel: The parent compound, widely used as an antiplatelet medication.
Clopidogrel-MP endo derivative-13C,d3: Another isotopically labeled derivative with similar applications.
Other Isotope-Labeled Derivatives: Various derivatives labeled with different isotopes for specific research purposes
Uniqueness: cis-Clopidogrel-MP-13C,d3 Derivative is unique due to its specific isotopic labeling, which allows for precise tracking and analysis in scientific research. The combination of carbon-13 and deuterium labels provides a distinct advantage in studies requiring detailed metabolic and pharmacokinetic analysis .
Eigenschaften
Molekularformel |
C25H26ClNO6S |
|---|---|
Molekulargewicht |
508.0 g/mol |
IUPAC-Name |
(2Z)-2-[1-[1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-[2-oxo-2-[3-(trideuterio(113C)methoxy)phenyl]ethyl]sulfanylpiperidin-3-ylidene]acetic acid |
InChI |
InChI=1S/C25H26ClNO6S/c1-32-18-7-5-6-16(12-18)21(28)15-34-22-10-11-27(14-17(22)13-23(29)30)24(25(31)33-2)19-8-3-4-9-20(19)26/h3-9,12-13,22,24H,10-11,14-15H2,1-2H3,(H,29,30)/b17-13-/i1+1D3 |
InChI-Schlüssel |
FNCOEMFSIDGTAR-YUPPTRBSSA-N |
Isomerische SMILES |
[2H][13C]([2H])([2H])OC1=CC=CC(=C1)C(=O)CSC\2CCN(C/C2=C/C(=O)O)C(C3=CC=CC=C3Cl)C(=O)OC |
Kanonische SMILES |
COC1=CC=CC(=C1)C(=O)CSC2CCN(CC2=CC(=O)O)C(C3=CC=CC=C3Cl)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate](/img/structure/B13856661.png)
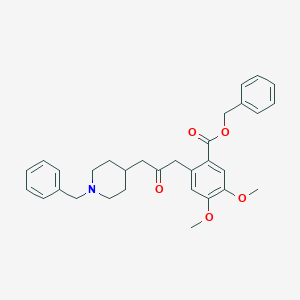
![1,1'-Bis(2,6-dichlorophenyl)-[5,5'-biindoline]-2,2'-dione](/img/structure/B13856670.png)
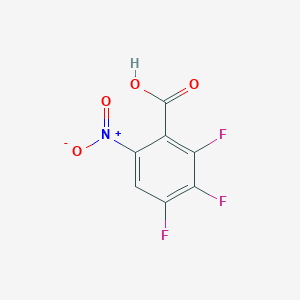
![2-[(7-chloro-1H-indazol-6-yl)amino]-4-(cyclopropylamino)pyrimidine-5-carboxamide](/img/structure/B13856687.png)
![10-[(1-Oxo-1lambda~5~-azabicyclo[2.2.2]octan-3-yl)methyl]-10H-phenothiazine](/img/structure/B13856692.png)

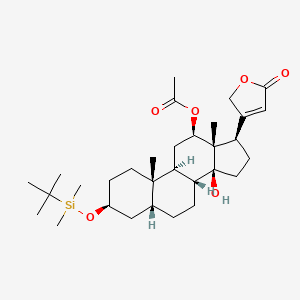
![[3-(Aminomethyl)pyrrolidin-1-yl]-phenylmethanone](/img/structure/B13856721.png)
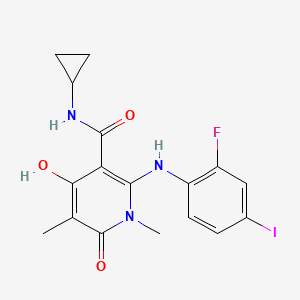

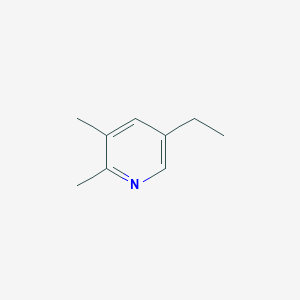
![N'-[[2-amino-5-(4-methylimidazol-1-yl)phenyl]methyl]benzenecarboximidamide](/img/structure/B13856735.png)
